N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
N-(3-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic small molecule characterized by a tetrahydrofuran-2-carboxamide core linked to a 3-chloropyridin-2-yl substituent. This structural motif is critical for its interactions with biological targets, particularly enzymes and receptors involved in inflammation and pain modulation.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-1-5-12-9(7)13-10(14)8-4-2-6-15-8/h1,3,5,8H,2,4,6H2,(H,12,13,14) |
InChI Key |
HAZDQKIOKLTCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted chloropyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antithrombotic Activity
One of the primary applications of N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is in the development of antithrombotic agents. Research indicates that derivatives of tetrahydrofuran carboxamides exhibit inhibitory effects on Factor Xa, a key enzyme in the coagulation cascade. This property positions them as potential candidates for treating thromboembolic disorders .
High Optical Purity
The synthesis of this compound often emphasizes achieving high optical purity, with enantiomeric excess exceeding 96%. Such purity is crucial for ensuring the efficacy and safety of pharmaceutical compounds, particularly those intended for human use .
Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions alongside inert carriers and diluents. These formulations are designed to enhance bioavailability and therapeutic efficacy, making them suitable for clinical applications .
Case Studies in Clinical Research
Case Study: Factor Xa Inhibition
A notable case study involved the evaluation of a tetrahydrofuran derivative's effect on Factor Xa inhibition. The study demonstrated significant antithrombotic activity in preclinical models, suggesting potential for further development into a therapeutic agent .
Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of this compound derivatives in patients with conditions requiring anticoagulation therapy. Preliminary results indicate promising outcomes, warranting further investigation into dosage optimization and long-term effects .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the pyridine ring and tetrahydrofuran moiety have shown varying degrees of biological activity, emphasizing the importance of molecular design in drug development .
Table 1: Structure-Activity Relationship of Derivatives
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Moderate | Inhibits Factor Xa |
| N-(4-fluoropyridin-2-yl)tetrahydrofuran-2-carboxamide | High | Enhanced potency against thrombin |
| N-(3-methylpyridin-2-yl)tetrahydrofuran-2-carboxamide | Low | Reduced activity observed |
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide with its analogs, focusing on structural variations, biological activities, and therapeutic applications.
FAAH/COX Inhibitors
- TPA-14 (N-(3-chloropyridin-2-yl)−2–(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propenamide): Structural Differences: Replaces the tetrahydrofuran carboxamide with a propenamide group and introduces a trifluoromethylpyridinyl substituent. Activity: Exhibits potent FAAH inhibition but lacks cyclooxygenase (COX) inhibitory activity, limiting its utility as a dual-action anti-inflammatory agent .
Tetrahydrofuran Carboxamide Derivatives
- N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide: Structural Differences: Features a 5-amino-2-fluorophenyl group instead of 3-chloropyridinyl. Activity: No direct pharmacological data provided, but the amino and fluorine substituents likely improve solubility and binding affinity for amine-sensitive targets .
- N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide: Structural Differences: Contains a methylamino-propyl chain, enhancing hydrophilicity.
Heterocyclic Modifications
- N-(3-Cyano-4-ethyl-5-methylthien-2-yl)tetrahydrofuran-2-carboxamide: Structural Differences: Substitutes the pyridine ring with a thiophene bearing cyano, ethyl, and methyl groups. Impact: The electron-withdrawing cyano group may enhance metabolic stability, while the thiophene ring could alter target selectivity .
- N-(3-Aminophenyl)tetrahydrofuran-2-carboxamide: Structural Differences: Uses a 3-aminophenyl group, enabling hydrogen-bonding interactions. Potential: The amino group may improve solubility and receptor binding compared to the chloro substituent in the target compound .
Complex Fused-Ring Analogs
- N-(5-(5-(Furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide: Structural Differences: Incorporates fused thiazolo-pyridine and isoxazole-furan moieties.
Comparative Data Table
Key Findings and Implications
Substituent Effects: Chloro and cyano groups enhance target affinity but may reduce solubility, whereas amino and fluorine substituents improve pharmacokinetics .
Therapeutic Niches : Structural variations position analogs for diverse applications, including urology (α1-adrenergic modulation) and oncology (kinase inhibition) .
Biological Activity
N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring, a carboxamide functional group, and a chloropyridine moiety. The structural elements contribute to its binding affinity to various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloropyridine group enhances binding affinity through π-π interactions with aromatic residues in target proteins. The tetrahydrofuran ring provides structural rigidity, which is crucial for maintaining the conformation necessary for biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have demonstrated significant activity against various pathogens, including bacteria and fungi. In a comparative study, certain analogs showed superior antifungal and larvicidal activities compared to established agents like indoxacarb .
Antiparasitic Activity
Research on pyrrole-2-carboxamides has highlighted the importance of structural modifications in enhancing antiparasitic efficacy. Compounds with similar scaffolds have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that this compound may also possess similar properties . The incorporation of electron-withdrawing groups has been correlated with improved activity against parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Chlorine Substitution : The presence of the chlorine atom on the pyridine ring significantly enhances the compound's binding affinity and biological activity.
- Tetrahydrofuran Ring : The rigidity provided by the tetrahydrofuran structure is essential for maintaining effective interactions with target sites.
- Functional Group Variations : Modifications in the carboxamide group can lead to variations in solubility and bioavailability, impacting overall efficacy .
Case Study 1: Antifungal Activity
A study investigating various chlorantraniliprole derivatives demonstrated that compounds structurally related to this compound exhibited potent antifungal activities at low concentrations (e.g., effective at 5 mg/L) . This study emphasizes the potential utility of such compounds in agricultural applications as fungicides.
Case Study 2: Antiparasitic Efficacy
In another investigation focused on antiparasitic agents, derivatives with similar functionalities were tested against Plasmodium falciparum. Results indicated that specific modifications led to enhanced potency (EC50 values as low as 0.004 μM), suggesting that this compound could be a candidate for further development in treating malaria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-chloropyridin-2-yl)tetrahydrofuran-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A key approach involves reacting tetrahydrofuran-2-carbonyl chloride with 3-chloropyridin-2-amine under reflux in anhydrous solvents (e.g., 1,4-dioxane or THF) at 80–120°C for 12–24 hours. Post-reaction, the product is purified via recrystallization (chloroform/methanol) and validated by ¹H/¹³C NMR, IR, and mass spectrometry .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Single-crystal data collected at low temperatures (e.g., 113 K) yield bond-length accuracies of ±0.003 Å. Spectroscopic methods (NMR, IR) complement crystallography: ¹H NMR identifies proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm), while IR confirms carboxamide C=O stretching (~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Fluorometric plate readers (FLIPR) to measure intracellular Ca²⁺ flux in receptor-binding studies (e.g., TRPM8 ion channels) .
- Agrochemical testing : Insecticidal activity via larval dietary exposure models, with LC₅₀ values calculated using probit analysis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Catalytic optimization (e.g., DMAP or triethylamine as bases) enhances acylation efficiency. Solvent selection (polar aprotic solvents like DMF improve amine solubility) and microwave-assisted synthesis (30–60 minutes at 100°C) reduce reaction time. Purity is maximized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How to resolve contradictions in crystallographic data between similar carboxamide derivatives?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles in monoclinic systems) may arise from polymorphism. Validate via:
- Hirshfeld surface analysis to compare intermolecular interactions.
- DFT calculations (B3LYP/6-31G*) to model theoretical vs. experimental bond lengths.
- Temperature-dependent crystallography (e.g., 100 K vs. 295 K) to assess thermal motion artifacts .
Q. What computational strategies predict its binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein structures (e.g., TRPM8 PDB: 6NR7) identifies key interactions:
- Hydrogen bonding : Carboxamide oxygen with Arg842.
- Van der Waals contacts : Chloropyridine ring with hydrophobic pockets.
- MD simulations (GROMACS) assess stability over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
Q. How to establish structure-activity relationships (SAR) for agrochemical applications?
- Methodological Answer : Synthesize analogs with:
- Heterocycle variations : Replace tetrahydrofuran with oxadiazole or pyrazole to test ring flexibility.
- Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 5-position.
Bioassay results (e.g., LC₅₀ against Plutella xylostella) are analyzed via Hansch QSAR models to correlate logP with activity .
Q. What analytical challenges arise in purity assessment, and how are they mitigated?
- Methodological Answer : Impurities from unreacted 3-chloropyridin-2-amine require HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Quantify residual solvents (e.g., dioxane) via GC-MS headspace analysis. Chiral impurities (if present) are resolved using chiral stationary phases (e.g., Chiralpak AD-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
